2-Bromo-4-((trimethylsilyl)ethynyl)pyridine
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Overview
Description
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is an organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a bromo group at the second position and a trimethylsilyl-ethynyl group at the fourth position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a bromo-substituted pyridine and a trimethylsilyl-acetylene. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the Sonogashira coupling reaction for larger volumes. This includes ensuring efficient mixing, temperature control, and purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding ethynyl derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Enhance the efficiency of the coupling reactions.
Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through further coupling reactions involving the ethynyl group.
Ethynyl Derivatives: Formed by deprotection of the trimethylsilyl group.
Scientific Research Applications
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or structural properties.
Medicinal Chemistry: Explored for its potential in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine in chemical reactions involves the activation of the bromo and trimethylsilyl-ethynyl groups. The bromo group can undergo oxidative addition with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl-ethynyl group can participate in nucleophilic substitution or deprotection reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive in certain contexts.
4-((Trimethylsilyl)ethynyl)pyridine: Lacks the bromo group, limiting its ability to participate in certain cross-coupling reactions.
2-Bromo-4-((trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both a bromo and a trimethylsilyl-ethynyl group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C10H12BrNSi |
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Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
InChI Key |
WJXPTSIXMPVVPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Br |
Origin of Product |
United States |
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